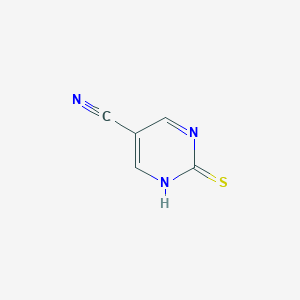

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a thioxo group (C=S) at position 2 and a cyano group (C≡N) at position 5 makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic addition of thiourea to α-cyanocinnamonitrile, followed by intramolecular cyclization. This reaction proceeds smoothly in the presence of potassium carbonate nanoparticles (K₂CO₃-NPs) as a mild basic catalyst, yielding the desired product with an 85% yield .

Another method involves the one-pot multicomponent reaction, where three or more reactants are combined in a single flask. This method is advantageous due to its simplicity and efficiency . Additionally, green synthesis approaches, such as ultrasonic and microwave irradiation, have been reported to enhance the reaction efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of nano-catalysts, such as K₂CO₃-NPs, is preferred due to their high surface area and catalytic efficiency. These catalysts also facilitate easier product isolation and recovery, making the process more cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano group.

Cyclization: Intramolecular cyclization reactions can form more complex heterocyclic structures.

Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, α-cyanocinnamonitrile, triethyl orthoformate, formic acid, maleic anhydride, benzoyl chloride, and acetic anhydride. Reaction conditions often involve mild basic catalysts, such as K₂CO₃-NPs, and can be enhanced using ultrasonic or microwave irradiation .

Major Products Formed

Major products formed from these reactions include imidazo[1,2-c]pyrimidine derivatives, Schiff bases, and acylated pyrimidine derivatives. These products exhibit diverse biological activities and have significant pharmaceutical potential .

Scientific Research Applications

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2-Thioxocytosine: Similar in structure but with different biological activities.

2-Thioxopyrimidine: Shares the thioxo group but differs in the position of the cyano group.

Imidazo[1,2-c]pyrimidine: A derivative formed from the cyclization of this compound

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3S/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGSRXMVILYFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)

![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)

![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)

![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)

![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)

![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)